molecular formula C12H18FNO B13319261 [(3-Fluoro-4-methylphenyl)methyl](3-methoxypropyl)amine

[(3-Fluoro-4-methylphenyl)methyl](3-methoxypropyl)amine

Cat. No.: B13319261
M. Wt: 211.28 g/mol
InChI Key: RMLUOIVIIADZTR-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methylphenyl)methylamine is a chemical compound with the molecular formula C12H18FNO and a molecular weight of 211.28 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methylphenyl)methylamine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with 3-methoxypropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for (3-Fluoro-4-methylphenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methylphenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Fluoro-4-methylphenyl)methylamine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-4-methylphenyl)methylamine is unique due to its specific substitution pattern on the aromatic ring and the presence of both fluoro and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C12H18FNO/c1-10-4-5-11(8-12(10)13)9-14-6-3-7-15-2/h4-5,8,14H,3,6-7,9H2,1-2H3

InChI Key

RMLUOIVIIADZTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCCCOC)F

Origin of Product

United States

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